molecular formula C6H7N5O2 B14677187 Guanine, 3-hydroxy-9-methyl- CAS No. 30345-28-9

Guanine, 3-hydroxy-9-methyl-

Cat. No.: B14677187
CAS No.: 30345-28-9
M. Wt: 181.15 g/mol
InChI Key: YMTGEOSREYBIRL-UHFFFAOYSA-N
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Description

Guanine, 3-hydroxy-9-methyl- is a derivative of guanine, one of the four main nucleotide bases found in DNA and RNA. This compound is of particular interest due to its unique structural modifications, which include a hydroxyl group at the 3rd position and a methyl group at the 9th position. These modifications can significantly alter its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanine derivatives often involves the modification of the guanine base through various chemical reactions. One common method involves the use of thiourea derivatives as guanidylating agents. This process typically requires coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of cyanamides that react with derivatized amines, often facilitated by copper-catalyzed cross-coupling chemistry .

Industrial Production Methods

Industrial production of guanine derivatives, including guanine, 3-hydroxy-9-methyl-, may involve large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Metal-catalyzed reactions and the use of polymer-supported guanidylation are often preferred for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Guanine, 3-hydroxy-9-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine can lead to the formation of 8-oxo-7,8-dihydroguanine, which has significant biological implications .

Scientific Research Applications

Guanine, 3-hydroxy-9-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of guanine, 3-hydroxy-9-methyl- involves its interaction with nucleic acids and proteins. The hydroxyl and methyl groups can influence its binding affinity and specificity. For example, the compound can form stable hydrogen bonds with complementary bases in DNA and RNA, affecting the stability and function of these nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanine, 3-hydroxy-9-methyl- is unique due to its specific structural modifications, which can result in distinct chemical and biological properties. These modifications can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications.

Properties

CAS No.

30345-28-9

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

2-amino-3-hydroxy-9-methylpurin-6-one

InChI

InChI=1S/C6H7N5O2/c1-10-2-8-3-4(12)9-6(7)11(13)5(3)10/h2,13H,1H3,(H2,7,9,12)

InChI Key

YMTGEOSREYBIRL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N(C(=NC2=O)N)O

Origin of Product

United States

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